Steric Impact of 2'-Methyl Group
3-Chloro-5-(2-methylphenyl)phenol (C₁₃H₁₁ClO, MW 218.68) differs from the simpler analog 3-chloro-5-phenylphenol (C₁₂H₉ClO, MW 204.65) by the presence of a methyl substituent at the 2′-position of the biphenyl scaffold . This methyl group adds 14 mass units and introduces measurable steric bulk (calculated van der Waals volume increase of approximately 13–15 ų) adjacent to the biphenyl linkage. The compound exhibits a single rotatable bond and a fraction of sp³-hybridized carbons (Fsp³) of 0.077, indicating a predominantly planar, rigid biphenyl core with minimal conformational flexibility . This steric constraint is absent in 3-chloro-5-phenylphenol.
| Evidence Dimension | Steric environment at biphenyl linkage |
|---|---|
| Target Compound Data | 2′-methyl substituent present; Fsp³ = 0.077; rotatable bonds = 1 |
| Comparator Or Baseline | 3-chloro-5-phenylphenol (CAS 75895-54-4): no ortho substituent on phenyl ring; Fsp³ = 0.0; rotatable bonds = 1 |
| Quantified Difference | MW difference +14.03 g/mol; methyl group adds steric bulk estimated at +13–15 ų van der Waals volume |
| Conditions | Calculated molecular properties based on SMILES structure |
Why This Matters
The ortho-methyl group creates a sterically congested environment that alters the compound's conformational preferences and reactivity profile compared to the unsubstituted analog, which may affect binding affinity in biological assays or regioselectivity in cross-coupling reactions.
